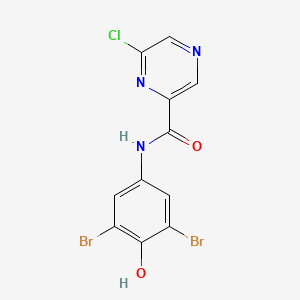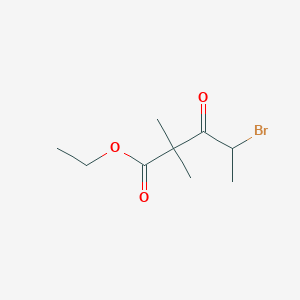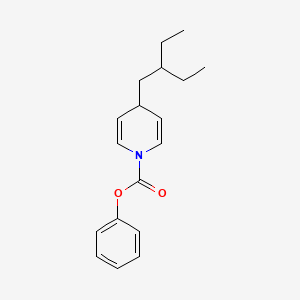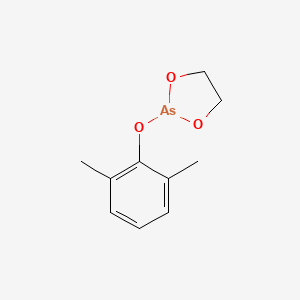
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- is a chemical compound with the molecular formula C10H13AsO3 It is characterized by the presence of a dioxarsolane ring and a dimethylphenoxy group
Métodos De Preparación
The synthesis of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- typically involves the reaction of appropriate precursors under controlled conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- can be compared with other similar compounds, such as:
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,5-dimethyl-: This compound has additional methyl groups, which may affect its chemical properties and reactivity.
2-(2,6-dimethylphenoxy)-1,3,2-dioxarsolane: This compound has a similar structure but may differ in its specific applications and reactivity
The uniqueness of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)- lies in its specific chemical structure and the resulting properties, which make it suitable for various applications.
Propiedades
Número CAS |
650600-75-2 |
|---|---|
Fórmula molecular |
C10H13AsO3 |
Peso molecular |
256.13 g/mol |
Nombre IUPAC |
2-(2,6-dimethylphenoxy)-1,3,2-dioxarsolane |
InChI |
InChI=1S/C10H13AsO3/c1-8-4-3-5-9(2)10(8)14-11-12-6-7-13-11/h3-5H,6-7H2,1-2H3 |
Clave InChI |
VXHQWUXSZZZZJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)O[As]2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


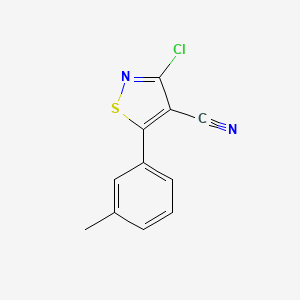
![1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene](/img/structure/B15167826.png)
![2-Bromo-4-[(2s,5r)-2,5-dimethylpiperazin-1-yl]benzonitrile](/img/structure/B15167828.png)
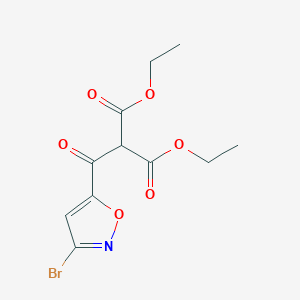


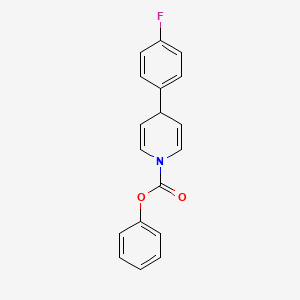
![Thiourea, N-(9-anthracenylmethyl)-N'-[4-(trifluoromethyl)phenyl]-](/img/structure/B15167873.png)
![2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine](/img/structure/B15167886.png)

![3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167899.png)
